![molecular formula C17H22N2O9 B13907059 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13907059.png)
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound belonging to the class of pyrimidine nucleosides. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a pyrimidine ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the acetylation of corresponding hydroxyl groups on a nucleoside precursor. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetoxy groups.
Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: The major products are the corresponding hydroxyl derivatives.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: The products include oxidized or reduced forms of the pyrimidine ring.
Applications De Recherche Scientifique
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include inhibition of nucleic acid synthesis or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine triacetate: A similar compound with acetoxy groups and a pyrimidine ring.
Thymidine acetate: Another nucleoside derivative with acetoxy groups.
Uniqueness
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its specific structural features, such as the presence of multiple acetoxy groups and the dimethyl-substituted pyrimidine ring
Propriétés
Formule moléculaire |
C17H22N2O9 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H22N2O9/c1-8-6-19(17(24)18(5)15(8)23)16-14(27-11(4)22)13(26-10(3)21)12(28-16)7-25-9(2)20/h6,12-14,16H,7H2,1-5H3/t12-,13-,14-,16-/m1/s1 |
Clé InChI |
PAAGNPKDDLQMIQ-IXYNUQLISA-N |
SMILES isomérique |
CC1=CN(C(=O)N(C1=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


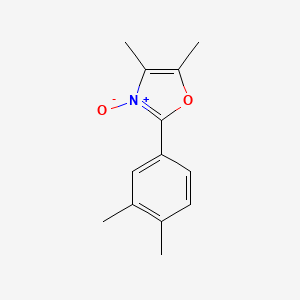
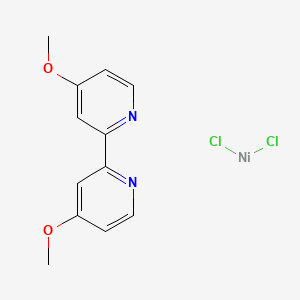
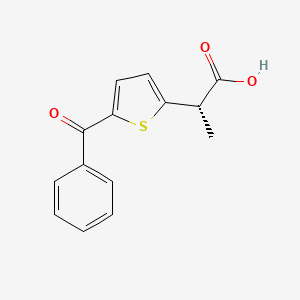
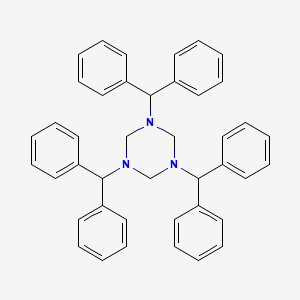
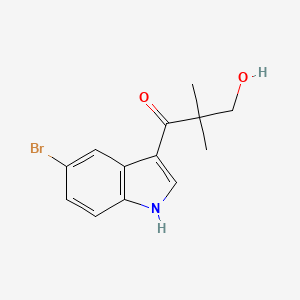
![4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13907008.png)
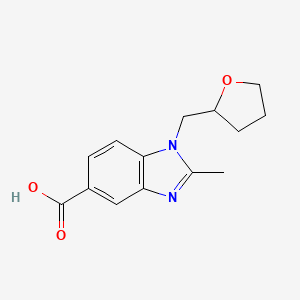
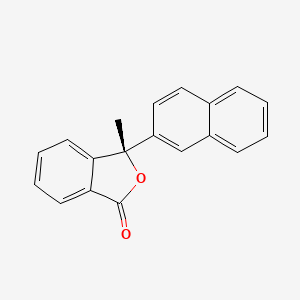


![1-[(2,4-Dimethoxyphenyl)methyl]-4-(1-hydroxy-1-methyl-ethyl)pyrrolidin-2-one](/img/structure/B13907041.png)
![3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B13907046.png)


